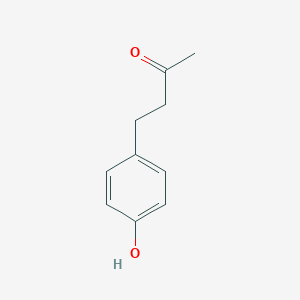

4-(4-Hidroxifenil)-2-butanona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La cetona de frambuesa tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La cetona de frambuesa ejerce sus efectos a través de varios objetivos moleculares y vías. Uno de los principales modos de acción es la activación del receptor activado por proliferador de peroxisomas-α (PPAR-α), que desempeña un papel en el metabolismo de los lípidos . Además, se ha demostrado que la cetona de frambuesa inhibe la formación de biopelículas en Salmonella enterica al dirigirse a las vías implicadas en la producción de amiloide curli, la invasión bacteriana y la motilidad flagelar .

Análisis Bioquímico

Biochemical Properties

Raspberry Ketone is a product of the phenylpropanoid pathway in various plants . It has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the thermodynamics of reactions, with a pKa and logD found to be 9.95 and 1.84, respectively . This suggests that Raspberry Ketone may interact with biomolecules in a manner dependent on the pH and distribution coefficient of the system.

Cellular Effects

Raspberry Ketone has been reported to have various effects on cellular processes. In vitro and in vivo studies have demonstrated its beneficial effect on the development of metabolic diseases . It has been suggested to have anti-obesity, anti-diabetes, cardioprotective, and hepatoprotective effects . These effects are believed to be mediated through various cellular signaling pathways, gene expression modulation, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of Raspberry Ketone’s action is complex and multifaceted. It has been suggested to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .

Temporal Effects in Laboratory Settings

The effects of Raspberry Ketone can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Metabolic Pathways

Raspberry Ketone is involved in the phenylpropanoid pathway in various plants It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cetona de frambuesa se puede sintetizar mediante varios métodos. Una ruta sintética común implica la condensación de 4-hidroxibenzaldehído con acetona en presencia de una base, seguida de hidrogenación catalítica . Otro método incluye el uso de procesos biocatalíticos que involucran deshidrogenasas de alcohol para convertir los glucósidos de rododendrol en cetona de frambuesa .

Métodos de producción industrial: La producción industrial de cetona de frambuesa a menudo emplea la síntesis microbiana. Por ejemplo, las cepas de Escherichia coli modificadas genéticamente se pueden utilizar para producir cetona de frambuesa a partir de ácido p-cumárico a través de una vía heteróloga . Este método implica la expresión de genes que codifican la ligasa 4-cumarático: CoA, la sintasa de benzalacetona y la sintasa de cetona de frambuesa/zingerona .

Análisis De Reacciones Químicas

Tipos de reacciones: La cetona de frambuesa experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La cetona de frambuesa se puede oxidar para formar ácido 4-(4-hidroxifenil)-butanoico utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Se puede reducir a 4-(4-hidroxifenil)-butanol utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo hidroxilo en la cetona de frambuesa puede sufrir reacciones de sustitución con varios reactivos para formar derivados.

Principales productos:

Oxidación: ácido 4-(4-hidroxifenil)-butanoico

Reducción: 4-(4-hidroxifenil)-butanol

Sustitución: Diversos derivados sustituidos según los reactivos utilizados.

Comparación Con Compuestos Similares

La cetona de frambuesa a menudo se compara con otros compuestos fenólicos como la zingerona y la capsaicina. Si bien los tres compuestos comparten estructuras aromáticas similares, la cetona de frambuesa es única debido a su fragancia distintiva y su umbral de olor más bajo . Además, se ha demostrado que la cetona de frambuesa tiene actividades biológicas específicas, como los efectos antiobesidad, que no son tan prominentes en los otros compuestos .

Compuestos similares:

- Zingerona

- Capsaicina

- Vainillina

En conclusión, la cetona de frambuesa es un compuesto versátil con aplicaciones significativas en diversos campos, desde la química y la biología hasta la medicina y la industria. Sus propiedades únicas y sus posibles beneficios terapéuticos lo convierten en un compuesto de gran interés para futuras investigaciones y desarrollos.

Actividad Biológica

4-(4-Hydroxyphenyl)-2-butanone, commonly known as raspberry ketone (RK), is a phenolic compound predominantly found in raspberries (Rubus idaeus) and is recognized for its diverse biological activities. This article reviews the compound's biological effects, particularly focusing on its anticancer properties, metabolic effects, and potential applications in health and nutrition.

4-(4-Hydroxyphenyl)-2-butanone is a secondary metabolite that belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. It exhibits a sweet, berry-like flavor and is utilized in the food and fragrance industries. The compound is noted for its role in promoting lipolysis and fat oxidation, making it popular as a dietary supplement for weight management .

Mechanism of Action:

- Cell Cycle Arrest: Research indicates that RK induces cell cycle arrest in the G1-S phase of colorectal cancer cells by inhibiting glycogen synthase kinase 3 beta (GSK3β) within the Wnt/β-catenin signaling pathway. This inhibition leads to reduced cell proliferation, colony formation, and invasion capabilities of cancer cells .

- Antioxidant Activity: RK has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Effects

Numerous studies have explored the anticancer potential of 4-(4-Hydroxyphenyl)-2-butanone, particularly in colorectal cancer:

- Inhibition of Colorectal Cancer Cells: A study involving human colorectal cancer cell lines HCT116 and LOVO showed that RK significantly inhibited cell proliferation and colony formation. The half-inhibitory concentration (IC50) varied with concentration and type of cell line used (Table 1) .

| Cell Line | Control Group | High-Dose RK | Medium-Dose RK | Low-Dose RK |

|---|---|---|---|---|

| HCT116 | 27 ± 3.37 | 10.5 ± 2.38 | 20.75 ± 2.22 | 27.75 ± 3.86 |

| LOVO | 34 ± 5.42 | 8.25 ± 0.96 | 22.25 ± 1.50 | 29.75 ± 4.03 |

- Selectivity for Cancer Cells: Notably, RK showed a stronger inhibitory effect on cancer cells compared to normal colonic epithelial cells, suggesting a selective action that could minimize side effects during treatment .

Weight Management

Raspberry ketone has been studied for its impact on weight management and metabolic health:

- Animal Studies: In a study involving C57BL/6J mice, RK administration at doses of 200 mg/kg and 400 mg/kg resulted in reduced body weight gain and altered meal patterns without inducing anxiety-like behaviors. The higher dose significantly improved cardiovascular parameters such as blood pressure .

Clinical Applications

The utility of RK extends beyond laboratory findings into practical applications:

- Nutraceutical Use: Given its ability to promote fat oxidation and potentially assist in weight management, RK has gained popularity as a nutraceutical supplement .

- Potential Biomarker: As a secondary metabolite found in raspberries, RK could serve as a biomarker for dietary intake of these fruits, linking consumption to health benefits .

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGBTKGETPDVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044495 | |

| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Solid, White needle like crystals or granule crystalline material with sweet fruity, warm odour resembling raspberry preserve | |

| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes, 200.00 °C. @ 760.00 mm Hg | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 g in 1 mL 98% alcohol, Soluble in oils; moderately soluble in ethanol, very slightly, insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless crystals | |

CAS No. |

5471-51-2 | |

| Record name | 4-(4′-Hydroxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raspberry ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raspberry ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-HYDROXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QY1MH15BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.